N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as a purine derivative, is a compound of significant interest in both organic and medicinal chemistry. Its structure features a purine core substituted with a 3,4-dimethylphenyl group, which enhances its biological activity and potential therapeutic applications. This compound is classified under purine analogs, which are important in various biochemical processes, including nucleic acid metabolism.
The synthesis of N-(3,4-dimethylphenyl)-9H-purin-6-amine typically involves several multi-step organic reactions. A common synthetic route includes:
The molecular structure of N-(3,4-dimethylphenyl)-9H-purin-6-amine can be represented by its chemical formula . The compound features a purine base with two methyl groups on the phenyl ring at positions 3 and 4. The InChI (International Chemical Identifier) for this compound is:
This structural information indicates the presence of functional groups that may influence its reactivity and interactions with biological targets .
N-(3,4-dimethylphenyl)-9H-purin-6-amine participates in various chemical reactions typical of purine derivatives:
The mechanism of action for N-(3,4-dimethylphenyl)-9H-purin-6-amine largely depends on its specific biological targets. Generally, purine derivatives like this one can interact with enzymes involved in nucleic acid metabolism or signal transduction pathways. The unique substituents on the purine core may enhance binding affinity or selectivity for specific targets, potentially leading to altered enzyme activity or inhibition of cellular processes associated with diseases such as cancer or viral infections .
N-(3,4-dimethylphenyl)-9H-purin-6-amine exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications .
N-(3,4-dimethylphenyl)-9H-purin-6-amine has several scientific applications:
Purine derivatives represent privileged scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines and capacity for targeted protein interactions. The design of N-(3,4-dimethylphenyl)-9H-purin-6-amine leverages systematic modifications at two critical positions: the N9 nitrogen and the C6 amine, which profoundly influence target binding affinity, selectivity, and physicochemical properties .
The N9 position serves as a primary anchor for modulating molecular conformation and hydrophobic interactions. Introduction of 2-methoxyethyl groups at N9 enhances solubility while maintaining planar geometry for kinase active-site penetration. Comparative studies demonstrate that bulkier N9 substituents (e.g., cyclohexylamine) increase selectivity for PI3Kα isoforms but reduce aqueous solubility [2]. Conversely, the C6 position dictates hydrogen-bonding capacity. Replacing chlorine with arylamino groups (e.g., 3,4-dimethylaniline) enables critical donor-acceptor interactions with catalytic lysine residues in kinases like c-Src. Quantum mechanical calculations confirm that electron-donating C6 substituents stabilize the N9 tautomer, favoring bioactive conformations [4].
Table 1: Impact of N9/C6 Substituents on Physicochemical and Target Binding Properties
N9 Substituent | C6 Substituent | c-Src IC₅₀ (nM) | LogP | Solubility (µg/mL) |
---|---|---|---|---|
2-Methoxyethyl | 3,4-Dimethylphenyl | 11 | 2.4 | 42 |
Methyl | 3,4-Dimethylphenyl | 86 | 1.8 | 105 |
Cyclohexyl | Phenyl | 310 | 3.9 | 8 |
2-Methoxyethyl | 4-Trifluoromethylphenyl | 19 | 3.1 | 28 |
Aromatic ring topology at C6 directly modulates target engagement. The 3,4-dimethylphenyl group exhibits optimal van der Waals contacts with hydrophobic subpockets in c-Src kinase, with meta-methyl groups enhancing affinity by 4-fold versus unsubstituted phenyl. Ortho-substitution induces steric clashes, reducing potency, while electron-withdrawing para-substituents (e.g., trifluoromethyl) improve membrane permeability but may disrupt hydrogen bonding [7]. Molecular dynamics simulations reveal that 3,4-dimethylphenyl adopts a coplanar orientation relative to the purine ring, maximizing π-stacking with tyrosine residues in the ATP-binding site .
Table 2: Bioactivity of C6 Aromatic Substitutions
Aryl Group | c-Src Inhibition (%) | PI3Kα IC₅₀ (nM) | Cellular EC₅₀ (µM) |
---|---|---|---|
3,4-Dimethylphenyl | 98 | 45 | 0.34 |
4-Fluorophenyl | 87 | 120 | 0.89 |
2-Naphthyl | 92 | 88 | 0.51 |
3,5-Dimethylphenyl | 85 | 210 | 1.20 |
Regioselective synthesis begins with 6-chloropurine as a versatile intermediate. N9 alkylation employs Williamson ether synthesis: treatment of 6-chloropurine with 2-bromoethyl methyl ether in acetone/KOH at 0°C yields 9-(2-methoxyethyl)-6-chloropurine with >95% regioselectivity . Subsequent C6 amination uses nucleophilic aromatic substitution (SNAr), where 3,4-dimethylaniline reacts with the chloropurine intermediate in n-butanol at 120°C. Electron-rich anilines require no catalyst, but sterically hindered variants benefit from cesium carbonate or dimethylaminopyridine (DMAP) to accelerate displacement [4]. Purification via reverse-phase HPLC achieves >99% purity, with yields optimized to 75–85% through controlled stoichiometry (aniline:purine = 1.2:1) .
Conventional thermal amination suffers from prolonged reaction times (12–24 hours) and decomposition by-products. Microwave irradiation reduces this to <30 minutes while improving yields by 15–20%. A standardized protocol involves:
Bioisosteric replacement of the purine core addresses metabolic liabilities while preserving target affinity. Imidazo[1,2-a]pyrimidines (e.g., DSM151) exhibit 4-fold enhanced binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) versus triazolopyrimidines (IC₅₀ = 0.077 μM vs. 0.28 μM) due to improved π-stacking with flavin mononucleotide cofactors [3]. Conversely, triazolopyrimidines like DSM265 maintain planar geometry but show reduced solubility in physiological matrices. Critical design elements include:
Table 3: Bioisosteric Purine Analogs and Target Affinity
Core Scaffold | Example Compound | Target IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Purine | N-(3,4-dimethylphenyl)-9H-purin-6-amine | 0.011 (c-Src) | 42 |
Imidazo[1,2-a]pyrimidine | DSM151 | 0.077 (PfDHODH) | 18 |
[1,2,4]Triazolo[1,5-a]pyrimidine | DSM265 | 0.28 (PfDHODH) | 210 |
Pyrazolo[3,4-d]pyrimidine | — | 0.15 (PI3Kγ) | 75 |
Heteroatom permutations alter charge distribution and hydrogen-bonding capacity. Computational scaffold hopping identifies imidazo[4,5-c]pyridines as viable purine replacements, where nitrogen translocation to the 4-position enhances solubility (ΔlogP = −0.8) but reduces c-Src affinity 5-fold due to misalignment of H-bond acceptors [8]. Core hopping workflows evaluate binding free energies (CBFE) to prioritize synthetically feasible scaffolds. Key findings include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1